Cas no 2110292-85-6 (3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid)

3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid structure
2110292-85-6 structure
商品名:3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
CAS番号:2110292-85-6
MF:C14H16N2O2
メガワット:244.289043426514
CID:5861697
PubChem ID:83899842

3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
    • 2110292-85-6
    • EN300-1869731
    • インチ: 1S/C14H16N2O2/c1-10(2)13(14(17)18)11-8-15-16(9-11)12-6-4-3-5-7-12/h3-10,13H,1-2H3,(H,17,18)
    • InChIKey: QJVQEMPIUUKULA-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C1C=NN(C2C=CC=CC=2)C=1)C(C)C)=O

計算された属性

  • せいみつぶんしりょう: 244.121177757g/mol
  • どういたいしつりょう: 244.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1869731-0.1g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
0.1g
$804.0 2023-09-18
Enamine
EN300-1869731-1.0g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
1g
$1357.0 2023-06-02
Enamine
EN300-1869731-0.5g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
0.5g
$877.0 2023-09-18
Enamine
EN300-1869731-5.0g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
5g
$3935.0 2023-06-02
Enamine
EN300-1869731-5g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
5g
$2650.0 2023-09-18
Enamine
EN300-1869731-0.25g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
0.25g
$840.0 2023-09-18
Enamine
EN300-1869731-10.0g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
10g
$5837.0 2023-06-02
Enamine
EN300-1869731-10g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
10g
$3929.0 2023-09-18
Enamine
EN300-1869731-0.05g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
0.05g
$768.0 2023-09-18
Enamine
EN300-1869731-2.5g
3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid
2110292-85-6
2.5g
$1791.0 2023-09-18

3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acid 関連文献

3-methyl-2-(1-phenyl-1H-pyrazol-4-yl)butanoic acidに関する追加情報

Exploring the Properties and Applications of 3-Methyl-2-(1-Phenyl-1H-Pyrazol-4-Yl)Butanoic Acid (CAS No. 2110292-85)

The compound 3-Methyl-2-(1-Phenyl-1H-Pyrazol-4-Yl)Butanoic Acid, identified by the CAS registry number 2110292, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of organic acids, specifically butanoic acids, and features a substituted pyrazole ring fused with a phenyl group. The presence of the methyl group at the third position of the butanoic acid backbone adds to its structural complexity and functional versatility.

Recent studies have highlighted the potential of this compound in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique combination of electronic properties and steric effects makes it an ideal candidate for designing bioactive molecules. Researchers have explored its role as a precursor in synthesizing advanced materials, such as metalloorganic frameworks (MOFs) and coordination polymers, which are widely used in gas storage and catalysis.

The synthesis of 3-Methyl-2-(1-Phenyl-1H-Pyrazol-4-Yl)Butanoic Acid involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and acid-mediated cyclization. The key intermediates in its synthesis are carefully controlled to ensure high purity and yield. Recent advancements in catalytic methods have further optimized this process, making it more efficient and environmentally friendly.

In terms of chemical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethyl acetate. Its stability under thermal conditions has been extensively studied, revealing that it retains its structure up to 200°C without significant degradation. These properties make it suitable for applications requiring thermal stability, such as in high-performance polymers.

The biological activity of this compound has been a focal point of recent research efforts. Studies indicate that it possesses moderate anti-inflammatory properties, making it a potential candidate for developing new drugs targeting inflammatory diseases. Additionally, its ability to inhibit certain enzymes involved in metabolic pathways suggests its role in metabolic disorder treatments.

In the agricultural sector, this compound has shown promise as a plant growth regulator. Field trials have demonstrated that it can enhance crop yield by promoting root development and improving stress tolerance in plants. This application aligns with the growing demand for sustainable agricultural practices that minimize chemical inputs while maximizing productivity.

The environmental impact of this compound has also been evaluated to ensure its safe use. Research indicates that it biodegrades efficiently under aerobic conditions, reducing concerns about long-term environmental persistence. Its eco-friendly profile further enhances its appeal for use in green chemistry applications.

In conclusion, the compound 3-Methyl-2-(1-Phenyl-1H-Pyrazol-4-Yl)) is a multifaceted molecule with significant potential across various industries. As research continues to uncover new applications and optimize its synthesis methods, this compound is poised to play an increasingly important role in advancing scientific innovation.

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